Cas no 2229207-12-7 (3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine)

3-(4-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine is a fluorinated amine derivative featuring a chlorothiophene moiety, offering unique reactivity and structural versatility in synthetic chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The chlorothiophene scaffold provides a handle for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its fluorine and heterocyclic components contribute to improved binding affinity and physicochemical properties. Its well-defined structure ensures consistency in research and industrial applications, supporting the development of novel compounds with tailored functionalities.
3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine structure
2229207-12-7 structure
Product Name:3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine
CAS No:2229207-12-7
MF:C7H7ClF3NS
MW:229.650389909744
CID:6386300
PubChem ID:165687069
Update Time:2025-08-02

3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine
    • EN300-1956954
    • 2229207-12-7
    • Inchi: 1S/C7H7ClF3NS/c8-4-1-5(13-3-4)2-6(12)7(9,10)11/h1,3,6H,2,12H2
    • InChI Key: JKZYXZNXDSLQIK-UHFFFAOYSA-N
    • SMILES: ClC1=CSC(=C1)CC(C(F)(F)F)N

Computed Properties

  • Exact Mass: 228.9939826g/mol
  • Monoisotopic Mass: 228.9939826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.3Ų

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3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine Related Literature

Additional information on 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine

Introduction to 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine (CAS No. 2229207-12-7)

3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2229207-12-7, features a thiophene ring substituted with a chlorine atom at the 4-position and an amine group linked to a trifluoropropane moiety. Such structural motifs are often explored for their potential in modulating biological pathways and developing novel therapeutic agents.

The significance of this compound lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical modifications, making it a valuable building block for drug discovery programs. In particular, the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in the design of bioavailable drugs.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. Thiophene derivatives, such as 4-chlorothiophen-2-yl analogs, have been extensively studied for their role in targeting various diseases, including cancer, infectious disorders, and neurological conditions. The amine functionality in 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine provides a nucleophilic site for further derivatization, enabling the creation of peptidomimetics or small-molecule inhibitors with tailored pharmacological profiles.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases. The structural features of 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine suggest that it may interact with kinase active sites or other protein targets through hydrogen bonding and hydrophobic interactions. This makes it a promising candidate for further exploration as a lead compound or scaffold for kinase modulators.

The trifluoropropyl group introduces rigidity and electronic modulation to the molecule, which can influence binding affinity and selectivity. Fluorine atoms are known to enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. This characteristic is particularly advantageous in drug design, as it can prolong the half-life of a drug molecule and improve its bioavailability.

In academic research, 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine has been employed in synthesizing novel scaffolds for antimicrobial agents. The combination of a thiophene ring and an amine group creates a framework that can mimic natural products or host defense molecules. Such mimics have shown promise in overcoming antibiotic resistance mechanisms by targeting bacterial cell wall biosynthesis or other essential metabolic pathways.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution at the chlorine atom followed by functional group transformations to introduce the trifluoropropyl amine moiety. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or fluorochemical transformations, are often employed to achieve high yields and purity. These synthetic strategies align with modern pharmaceutical manufacturing practices that emphasize efficiency and sustainability.

From a computational chemistry perspective, virtual screening and molecular docking studies have been utilized to evaluate the binding potential of 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine to biological targets. These studies provide insights into its mode of action and help guide further optimization efforts. For instance, molecular dynamics simulations can reveal conformational changes upon binding to protein targets, which is essential for designing molecules with improved pharmacokinetic properties.

The growing interest in fluorinated compounds underscores their therapeutic relevance. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacological properties by affecting solubility, permeability across biological membranes (lipophilicity), and interactions with biological targets. In this context, 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine represents an innovative approach to leveraging fluorine chemistry for drug development.

Future research directions may explore derivatives of this compound that exhibit enhanced activity or selectivity against specific disease-related targets. For example, modifications at the amine group could lead to peptidomimetics with improved binding affinity or reduced toxicity. Additionally, exploring different substitution patterns on the thiophene ring might uncover new biological activities relevant to therapeutic intervention.

The industrial relevance of 3-(4-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-amine extends beyond academic research into commercial drug development pipelines. Pharmaceutical companies often screen such compounds as part of their library screens to identify hits that can be further optimized into lead candidates for clinical trials. The structural complexity and functional diversity make it an attractive candidate for Medicinal Chemistry programs focused on discovering new treatments for unmet medical needs.

In conclusion,3-(4-chlorothiophen-2-ylyl)-1,,trifluoropropan-2-amine (CAS No. 2229207-12-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it suitable for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,its importance is likely to grow within both academic laboratories and industrial settings.

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